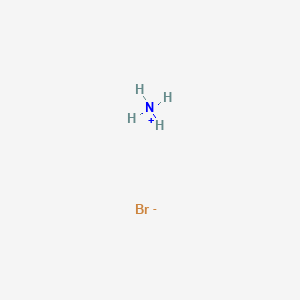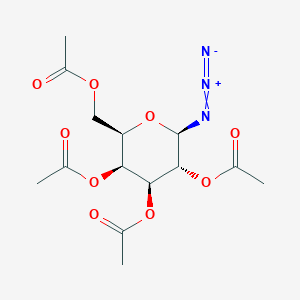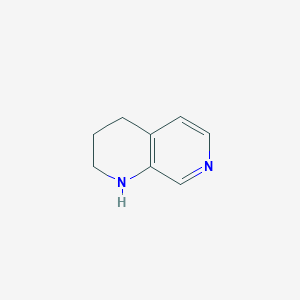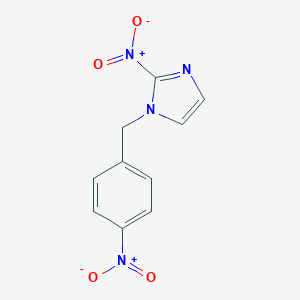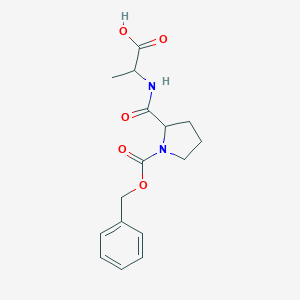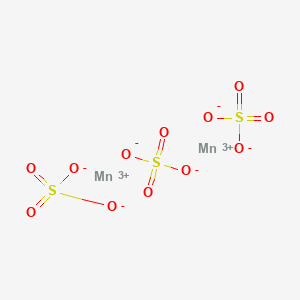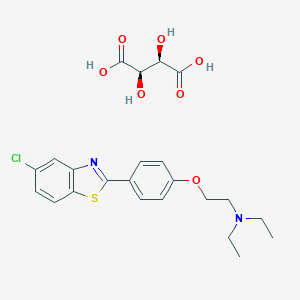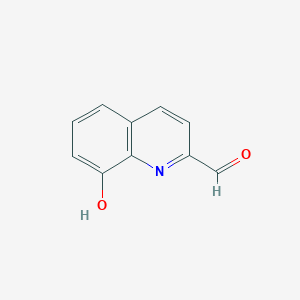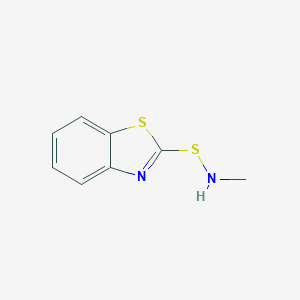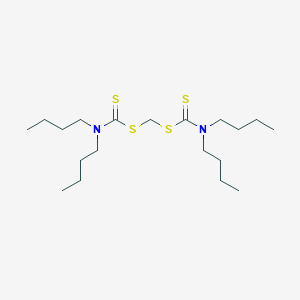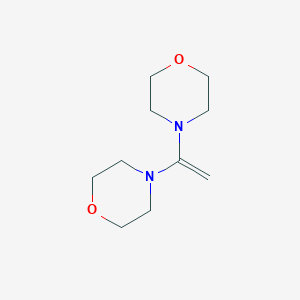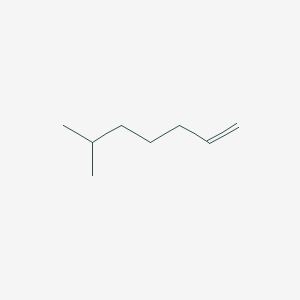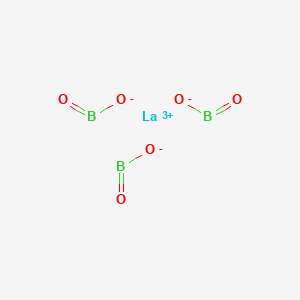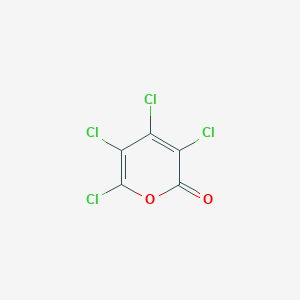
3,4,5,6-Tetrachloropyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5,6-Tetrachloropyran-2-one, also known as CPPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPPO is a potent oxidant that is commonly used in laboratory experiments to initiate chemical reactions. This compound has several applications in various fields, including biochemistry, pharmacology, and material science.
作用机制
3,4,5,6-Tetrachloropyran-2-one acts as an oxidizing agent by transferring oxygen atoms to other molecules. This process involves the formation of a radical cation intermediate, which is highly reactive and can initiate a chain reaction. 3,4,5,6-Tetrachloropyran-2-one can oxidize a wide range of substrates, including alcohols, amines, and thiols. The mechanism of action of 3,4,5,6-Tetrachloropyran-2-one is dependent on the nature of the substrate and the reaction conditions.
生化和生理效应
3,4,5,6-Tetrachloropyran-2-one has been shown to have several biochemical and physiological effects. It has been found to induce oxidative stress in cells and can cause DNA damage. 3,4,5,6-Tetrachloropyran-2-one has also been shown to have cytotoxic effects on cancer cells and can induce apoptosis. In addition, 3,4,5,6-Tetrachloropyran-2-one has been used as a tool to study the mechanism of action of enzymes and to investigate the role of oxidative stress in disease.
实验室实验的优点和局限性
3,4,5,6-Tetrachloropyran-2-one has several advantages as an oxidizing agent in laboratory experiments. It is a highly reactive and selective oxidant that can be used to initiate a wide range of chemical reactions. 3,4,5,6-Tetrachloropyran-2-one is also relatively stable and can be stored for long periods without significant degradation. However, 3,4,5,6-Tetrachloropyran-2-one has some limitations, including its potential toxicity and the need for careful handling and storage. In addition, 3,4,5,6-Tetrachloropyran-2-one can be expensive to produce and may not be readily available in some laboratories.
未来方向
3,4,5,6-Tetrachloropyran-2-one has several potential future directions in scientific research. One area of interest is the development of novel materials, such as conducting polymers, using 3,4,5,6-Tetrachloropyran-2-one as an oxidizing agent. Another area of interest is the use of 3,4,5,6-Tetrachloropyran-2-one in the study of enzyme kinetics and the development of enzyme inhibitors. 3,4,5,6-Tetrachloropyran-2-one may also have potential therapeutic applications, including the treatment of cancer and other diseases associated with oxidative stress. Further research is needed to explore these potential applications and to better understand the mechanism of action of 3,4,5,6-Tetrachloropyran-2-one.
Conclusion
In conclusion, 3,4,5,6-Tetrachloropyran-2-one is a potent oxidant that has several applications in scientific research. It is commonly used as an oxidizing agent in laboratory experiments and has been shown to have several biochemical and physiological effects. 3,4,5,6-Tetrachloropyran-2-one has several advantages as an oxidizing agent, including its high reactivity and selectivity, but also has some limitations, including potential toxicity and cost. 3,4,5,6-Tetrachloropyran-2-one has several potential future directions in scientific research, including the development of novel materials and potential therapeutic applications. Further research is needed to fully explore the potential of 3,4,5,6-Tetrachloropyran-2-one and to better understand its mechanism of action.
合成方法
3,4,5,6-Tetrachloropyran-2-one can be synthesized through various methods, including the oxidation of chlorinated pyranones and the reaction of pyranones with chlorine gas. The most commonly used method involves the reaction of 3,4-dichloropyran-2-one with sodium hypochlorite in the presence of a catalyst. This method yields a high purity of 3,4,5,6-Tetrachloropyran-2-one and is relatively simple to perform.
科学研究应用
3,4,5,6-Tetrachloropyran-2-one has several applications in scientific research. It is commonly used as an oxidizing agent in laboratory experiments to initiate chemical reactions. This compound is also used in the preparation of fluorescent dyes and in the synthesis of organic compounds. 3,4,5,6-Tetrachloropyran-2-one has been used in the development of novel materials, such as conducting polymers, and in the study of enzyme kinetics.
属性
CAS 编号 |
10269-62-2 |
|---|---|
产品名称 |
3,4,5,6-Tetrachloropyran-2-one |
分子式 |
C5Cl4O2 |
分子量 |
233.9 g/mol |
IUPAC 名称 |
3,4,5,6-tetrachloropyran-2-one |
InChI |
InChI=1S/C5Cl4O2/c6-1-2(7)4(9)11-5(10)3(1)8 |
InChI 键 |
CBIBTMIDBJZRQR-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=O)OC(=C1Cl)Cl)Cl)Cl |
规范 SMILES |
C1(=C(C(=O)OC(=C1Cl)Cl)Cl)Cl |
其他 CAS 编号 |
10269-62-2 |
同义词 |
3,4,5,6-tetrachloropyran-2-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




